Thp-peg9
Overview
Description
Mechanism of Action
Target of Action
Thp-peg9 is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of this compound, therefore, would be the specific proteins it is designed to degrade.
Mode of Action
This compound, as a PEG-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The interaction between this compound and its targets results in the ubiquitination and subsequent degradation of the target proteins .
Pharmacokinetics
PEGylation is known to improve the solubility, stability, and bioavailability of drugs, and to reduce their immunogenicity and rate of clearance from the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other proteins or compounds could potentially interfere with this compound’s ability to bind to its targets. The pH and temperature of the environment could also affect this compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of THP-PEG9 typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. This process is catalyzed by acidic conditions, often employing reagents such as bismuth triflate or silica-supported perchloric acid . The protection of hydroxyl groups as THP ethers is achieved under solvent-free conditions, ensuring high yield and efficiency .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar protection and deprotection strategies. The process includes the use of polyethylene glycol (PEG) chains of defined lengths and molecular weights, ensuring consistency and reproducibility in the final product .
Chemical Reactions Analysis
Types of Reactions: THP-PEG9 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products: The major products formed from these reactions include protected or deprotected hydroxyl groups, depending on the reaction conditions and reagents used .
Scientific Research Applications
THP-PEG9 has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
THP-PEG9-THP: Another polyethylene glycol-based linker used in PROTAC synthesis.
This compound-OH: A similar compound with hydroxyl functional groups, used in the synthesis of PROTACs.
Uniqueness: this compound is unique due to its specific length and molecular weight, which provide optimal spacing and flexibility for the formation of PROTAC molecules. Its biocompatibility and versatility make it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O10/c22-4-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-31-21-3-1-2-5-30-21/h21-22H,1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBLURHCJAQZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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